Cas no 874302-01-9 (1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea)

1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea is a boronic ester-functionalized urea derivative, primarily utilized in organic synthesis and pharmaceutical research. Its key structural features include a chlorophenyl group and a tetramethyl dioxaborolane moiety, which enhance its reactivity in Suzuki-Miyaura cross-coupling reactions. The boronate ester group serves as a protected boronic acid, improving stability and handling compared to free boronic acids. This compound is particularly valuable in the development of bioactive molecules and materials science due to its dual functional groups, enabling precise modifications in complex molecular frameworks. Its crystalline nature and defined purity make it suitable for high-precision applications in medicinal chemistry and catalysis.
1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea structure
874302-01-9 structure
Product Name:1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
CAS No:874302-01-9
MF:C19H22BClN2O3
MW:372.653584003448
MDL:MFCD20231474
CID:1024491
PubChem ID:56776854
Update Time:2025-10-28

1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chlorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • 1-(3-chlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • DTXSID10718427
    • CS-0175471
    • F87710
    • MFCD20231474
    • A862596
    • 874302-01-9
    • BS-25814
    • 1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • AKOS015909708
    • ZJB30201
    • N-(3-Chlorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 3-(3-CHLOROPHENYL)-1-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]UREA
    • DS-019966
    • 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
    • MDL: MFCD20231474
    • Inchi: 1S/C19H22BClN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
    • InChI Key: BYTJDHICJTWRAR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)=O

Computed Properties

  • Exact Mass: 372.14100
  • Monoisotopic Mass: 372.1412004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6Ų

Experimental Properties

  • PSA: 59.59000
  • LogP: 4.42920

1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Pricemore >>

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abcr
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1-(3-Chlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, 95%; .
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1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Suppliers

Amadis Chemical Company Limited
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(CAS:874302-01-9)1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
Order Number:A862596
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):705.0/194.0
Email:sales@amadischem.com

1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Related Literature

Additional information on 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea

Recent Advances in the Study of 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 874302-01-9)

The compound 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 874302-01-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea as a promising scaffold for the development of novel kinase inhibitors. The presence of the tetramethyl-1,3,2-dioxaborolane moiety in its structure is particularly noteworthy, as it enhances the compound's stability and bioavailability. Researchers have successfully synthesized this compound via a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by urea formation. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production.

In vitro studies have demonstrated that 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea exhibits potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR. These kinases are critical targets in the treatment of various cancers, and the compound's ability to selectively inhibit them suggests its potential as an anticancer agent. Furthermore, molecular docking studies have revealed that the compound binds to the ATP-binding site of these kinases, thereby blocking their catalytic activity. These findings have been corroborated by X-ray crystallography, which provided detailed insights into the binding interactions.

Beyond its kinase inhibitory properties, recent research has explored the compound's potential in other therapeutic areas. For instance, preliminary studies indicate that it may also modulate inflammatory pathways, making it a candidate for the treatment of autoimmune diseases. Additionally, its boron-containing structure has sparked interest in its use as a boron neutron capture therapy (BNCT) agent, a promising approach for treating certain types of tumors. These diverse applications underscore the versatility of 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea in medicinal chemistry.

Despite these promising findings, several challenges remain to be addressed. For example, the compound's pharmacokinetic properties, such as its metabolic stability and distribution in vivo, require further investigation. Moreover, its potential off-target effects and toxicity profiles need to be thoroughly evaluated in preclinical models. Future research should focus on optimizing the compound's structure to enhance its efficacy and reduce any adverse effects, paving the way for clinical development.

In conclusion, 1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 874302-01-9) represents a promising candidate for drug development, with applications spanning oncology, immunology, and beyond. The latest research highlights its potential as a kinase inhibitor and its versatility in addressing unmet medical needs. Continued exploration of this compound's properties and mechanisms of action will be crucial for translating these findings into therapeutic breakthroughs.

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Amadis Chemical Company Limited
(CAS:874302-01-9)1-(3-Chlorophenyl)-3-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
A862596
Purity:99%/99%
Quantity:5g/1g
Price ($):705.0/194.0
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